molecular formula C7H8N4 B1615619 6-Amino-1-methyl-1H-benzotriazole CAS No. 26861-23-4

6-Amino-1-methyl-1H-benzotriazole

Cat. No.: B1615619
CAS No.: 26861-23-4
M. Wt: 148.17 g/mol
InChI Key: ILZYOUAFELGUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-methyl-1H-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their versatile chemical properties and are widely used in various fields such as medicinal chemistry, material science, and industrial applications

Biochemical Analysis

Biochemical Properties

6-Amino-1-methyl-1H-benzotriazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable this compound to act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, benzotriazole derivatives have been found to exhibit inhibitory properties against proteins involved in microbial infections and cancer .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzotriazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound has been observed to impact gene expression by binding to specific DNA sequences or transcription factors, thereby regulating the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic function. Furthermore, this compound can influence gene expression by interacting with transcription factors or DNA, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various experimental conditions, but its degradation products can also influence cellular functions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of metabolites that can further interact with biomolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-methyl-1H-benzotriazole typically involves the nitration of 1-methyl-1H-benzotriazole followed by reduction to introduce the amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-methyl-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of N-substituted benzotriazole derivatives.

Scientific Research Applications

6-Amino-1-methyl-1H-benzotriazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Methyl-1H-benzotriazole: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.

    1H-Benzotriazole: The parent compound without any substituents, used as a corrosion inhibitor and in various industrial applications.

    1-Cyanobenzotriazole: Contains a cyano group, used as an electrophilic cyanation reagent.

Uniqueness: 6-Amino-1-methyl-1H-benzotriazole is unique due to the presence of both an amino group and a methyl group on the benzotriazole ring

Properties

IUPAC Name

3-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZYOUAFELGUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343549
Record name 6-Amino-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26861-23-4
Record name 6-Amino-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methyl-5-nitrobenzotriazole (0.8 g) was reduced by SnCl2 (4.5 g) at 0° C. in 5 mL of conc. HCl. The pH of the reaction mixture was adjusted to basic and the mixture was extracted with EtOAc. The product, 5-amino-3-methylbenzotriazole (0.6 g), obtained after removal of the solvent, was used for the next reaction without further purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-methyl-1H-benzotriazole
Reactant of Route 2
Reactant of Route 2
6-Amino-1-methyl-1H-benzotriazole
Reactant of Route 3
Reactant of Route 3
6-Amino-1-methyl-1H-benzotriazole
Reactant of Route 4
Reactant of Route 4
6-Amino-1-methyl-1H-benzotriazole
Reactant of Route 5
Reactant of Route 5
6-Amino-1-methyl-1H-benzotriazole
Reactant of Route 6
Reactant of Route 6
6-Amino-1-methyl-1H-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.